molecular formula C21H28N2OS2 B2921033 1-(thiophen-2-yl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)cyclopentanecarboxamide CAS No. 1428372-28-4

1-(thiophen-2-yl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)cyclopentanecarboxamide

Cat. No.: B2921033
CAS No.: 1428372-28-4
M. Wt: 388.59
InChI Key: KNSZCGUETXRRHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thiophen-2-yl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)cyclopentanecarboxamide is a synthetic chemical reagent featuring a distinct molecular architecture combining a cyclopentanecarboxamide core with dual thiophen-2-yl substituted piperidine motifs. The presence of the thiophene ring, a five-membered aromatic heterocycle containing sulfur, is a critical structural feature of therapeutic importance in medicinal chemistry . Thiophene derivatives are recognized as privileged structures in drug discovery due to their wide range of biological activities and are found in several commercially available drugs . Furthermore, the piperidine moiety is a common pharmacophore in numerous bioactive molecules. Specifically, compounds containing the 1-(thiophen-2-yl)piperidine substructure have been investigated for their potential pharmacological properties, including activity on the central nervous system (CNS) . This compound is of significant interest to researchers for probing the structure-activity relationships (SAR) of complex amines, particularly in the development of novel ligands for neurological targets. Its structure suggests potential utility as an intermediate or final compound in preclinical research for various therapeutic areas. This product is intended for forensic analysis and research applications only, such as in vitro assay development and chemical reference standard qualification. It is supplied with comprehensive analytical data to ensure identity and purity. This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. It is strictly prohibited for personal use.

Properties

IUPAC Name

1-thiophen-2-yl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2OS2/c24-20(21(9-1-2-10-21)19-6-4-16-26-19)22-11-14-23-12-7-17(8-13-23)18-5-3-15-25-18/h3-6,15-17H,1-2,7-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSZCGUETXRRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3CCC(CC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(thiophen-2-yl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This compound contains thiophene rings and a cyclopentanecarboxamide structure, which are known to interact with various biological targets, including receptors and enzymes.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H24N2OS\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}\text{S}

This structure includes:

  • Thiophene rings : Contributing to its pharmacological properties.
  • Piperidine moiety : Often associated with central nervous system activity.
  • Cyclopentanecarboxamide group : Implicated in various biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and enzyme function. It is hypothesized that the compound may act as a ligand for specific receptors involved in pain modulation, inflammation, and possibly neuroprotection.

Potential Mechanisms Include:

  • Receptor Agonism/Antagonism : The compound may interact with cannabinoid receptors, influencing physiological responses related to pain and inflammation.
  • Enzyme Modulation : It could inhibit or activate enzymes involved in critical biological pathways, potentially leading to therapeutic effects.

Biological Activity Data

Recent studies have highlighted the following biological activities associated with similar compounds:

Activity Type Description Reference
AntinociceptiveCompounds with similar structures have shown pain-relieving effects in models.
Anti-inflammatoryPotential to reduce inflammation via receptor modulation.
NeuroprotectiveMay protect neural cells from damage through receptor interaction.

Case Studies

  • Study on Cannabinoid Receptors : A study demonstrated that compounds with thiophene structures exhibit high binding affinities for cannabinoid receptors. This suggests potential applications in pain management and inflammatory conditions.
    • Findings : High affinity for CB1 and CB2 receptors was noted, indicating a possible mechanism for analgesic effects.
  • Enzyme Interaction Studies : Research indicated that similar cyclopentanecarboxamide derivatives can inhibit specific enzymes linked to inflammatory pathways.
    • Results : Compounds showed significant inhibition of COX enzymes, which play a critical role in inflammation.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Structural Features Potential Implications
Target Compound C₂₁H₂₅N₃OS₂ 407.6 Dual thiophen-2-yl groups; cyclopentane carboxamide; ethyl-piperidine linker High lipophilicity; possible µ-opioid receptor binding
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide () C₂₁H₂₇N₃OS 369.5 Pyridin-2-yl substituent on piperidine; methyl linker Reduced steric hindrance; altered receptor selectivity
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl) analog () C₂₂H₂₄N₂O₂S₂ 397.6 Thiophen-3-yl phenyl group; hydroxy group on ethyl chain Enhanced polarity; potential metabolic stability via hydroxylation
Beta-hydroxythiofentanyl () C₂₃H₂₉N₃O₂S 435.6 Thiophen-2-yl and hydroxyl groups; propionamide backbone Increased metabolic inactivation via CYP3A4-mediated hydroxylation

Key Observations :

  • The cyclopentane carboxamide may confer greater conformational rigidity than cyclopropane-based analogs (e.g., cyclopropylfentanyl), influencing binding kinetics .

Pharmacological Analogues: Fentanyl Derivatives

Table 2: Pharmacological and Metabolic Comparisons

Compound Name Core Structure Key Substituents Metabolism Pathway Receptor Affinity (Relative to Fentanyl)
Target Compound Cyclopentane carboxamide Dual thiophen-2-yl; piperidine-ethyl Likely CYP3A4 (inferred) Unknown; predicted high (structural)
Cyclopropylfentanyl () Cyclopropane carboxamide Phenyl-ethyl; cyclopropane CYP3A4 N-dealkylation High (µ-opioid)
Alfentanil () Piperidine propionamide Methoxymethyl; tetrazolyl ethyl CYP3A4 N-dealkylation Moderate (shorter half-life)
Beta-hydroxythiofentanyl () Thiophen-2-yl ethyl Hydroxyl; thiophen-2-yl CYP3A4 hydroxylation High (slow clearance)

Key Observations :

  • Unlike alfentanil, the target compound lacks a methoxymethyl group, which could reduce plasma protein binding and prolong activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.